Fosfomycin

Descripción

Propiedades

IUPAC Name |

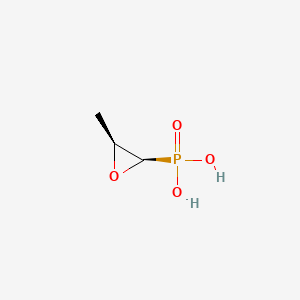

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDXZJFXQJVXBF-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048480 | |

| Record name | Fosfomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fosfomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.69e+01 g/L | |

| Record name | Fosfomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosfomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23155-02-4 | |

| Record name | Fosfomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosfomycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosfomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosfomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosfomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N81MY12TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fosfomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | Fosfomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosfomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fosfomycin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin, a broad-spectrum antibiotic, exhibits potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, involving the inhibition of the initial committed step in peptidoglycan biosynthesis, distinguishes it from many other classes of antibiotics. This technical guide provides an in-depth exploration of this compound's mechanism of action against Gram-positive bacteria, detailing its cellular uptake, enzymatic target, and the molecular basis of resistance. This document also includes quantitative data on its in vitro activity and detailed protocols for key experimental assays, intended to serve as a valuable resource for researchers and drug development professionals in the field of antibacterial drug discovery.

Core Mechanism of Action

This compound's bactericidal effect is achieved through the irreversible inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in the biosynthesis of the bacterial cell wall.[1][2][3] This action disrupts the integrity of the peptidoglycan layer, ultimately leading to cell lysis.[4] The mechanism can be dissected into two critical stages: cellular uptake and enzymatic inhibition.

Cellular Uptake

In Gram-positive bacteria such as Staphylococcus aureus, this compound is actively transported into the cell through two primary permease systems: the glycerol-3-phosphate transporter (GlpT) and the hexose-phosphate transporter (UhpT).[4][5][6] These transporters recognize this compound as a structural analog of their natural substrates, phosphoenolpyruvate (PEP) and glucose-6-phosphate (G6P), respectively. The expression of the UhpT system is often induced by the presence of G6P.[6]

Enzymatic Inhibition of MurA

Once inside the cytoplasm, this compound acts as a phosphoenolpyruvate analog and irreversibly inhibits the MurA enzyme.[1][7] MurA catalyzes the transfer of an enolpyruvyl group from PEP to UDP-N-acetylglucosamine (UNAG), a crucial first step in peptidoglycan synthesis.[2][8] this compound achieves this inhibition by forming a covalent bond with a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme, thereby preventing the binding of PEP and halting cell wall construction.[1][7] In some Gram-positive bacteria, such as those in the low GC content group, there are two MurA isozymes, MurA and MurZ, both of which are susceptible to this compound.[1]

Figure 1: Signaling pathway of this compound's action.

Mechanisms of Resistance

Resistance to this compound in Gram-positive bacteria can emerge through three primary mechanisms: modification of the drug target, impaired drug transport, and enzymatic inactivation.

-

Target Modification: Mutations in the murA gene can alter the active site of the MurA enzyme, reducing its affinity for this compound. A notable example is the Cys119Asp substitution in MurA of Enterococcus faecium, which confers high-level resistance.

-

Impaired Transport: Mutations in the genes encoding the GlpT and UhpT transporters (glpT and uhpT) can decrease the uptake of this compound into the bacterial cell, leading to reduced susceptibility.[4][5][9] High-level resistance in S. aureus has been associated with combined mutations in both glpT and uhpT.

-

Enzymatic Inactivation: The most common mechanism of enzymatic inactivation in Gram-positive bacteria is mediated by the FosB enzyme.[7] FosB is a metalloenzyme that catalyzes the addition of bacillithiol to this compound, opening the epoxide ring and rendering the antibiotic inactive.[7]

Figure 2: Logical relationship of this compound resistance.

Quantitative Data: In Vitro Susceptibility

The in vitro activity of this compound against various Gram-positive clinical isolates is summarized below. Minimum Inhibitory Concentration (MIC) values are key indicators of an antibiotic's potency.

| Organism | Strain Type | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 30 | 2 | 4 | [10] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 30 | 4 | 8 | [10] |

| Staphylococcus aureus | - | 80 | - | - | [11] |

| Enterococcus faecalis | Vancomycin-Susceptible | - | 32 | 64 | [1] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 890 | - | - | [9] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 50 | - | - | [2] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 75 | - | - | [8] |

Table 1: this compound MIC Distribution for Gram-Positive Bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for this compound susceptibility testing.

Materials:

-

Mueller-Hinton Agar (MHA)

-

This compound powder (analytical grade)

-

Glucose-6-phosphate (G6P) solution

-

Sterile petri dishes

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Micropipettes and sterile tips

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound-Containing Agar Plates: a. Prepare molten MHA and cool to 45-50°C. b. Supplement the MHA with G6P to a final concentration of 25 µg/mL. c. Prepare a stock solution of this compound and perform serial twofold dilutions to achieve the desired final concentrations in the agar plates (e.g., 0.25 to 256 µg/mL). d. Add the appropriate volume of each this compound dilution to separate aliquots of the G6P-supplemented MHA. Mix thoroughly and pour into sterile petri dishes. e. Prepare a control plate containing G6P-supplemented MHA without this compound. f. Allow the agar to solidify completely.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes of preparation, dilute the standardized inoculum 1:10 to obtain a final concentration of approximately 10⁷ CFU/mL.

-

Inoculation: a. Using a multipoint replicator, inoculate the surface of each this compound-containing plate and the control plate with approximately 1-2 µL of the diluted bacterial suspension, resulting in a final spot inoculum of approximately 10⁴ CFU per spot.

-

Incubation: a. Allow the inoculated spots to dry completely before inverting the plates. b. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation site should be disregarded. The growth control plate must show confluent growth.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In vitro susceptibility testing of vancomycin-resistant Enterococcus faecium to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanisms of high-level this compound resistance in Staphylococcus aureus epidemic lineage ST5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. jcdr.net [jcdr.net]

- 7. Agar dilution - Wikipedia [en.wikipedia.org]

- 8. In vitro susceptibility of vancomycin-resistant enterococci (VRE) to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Level this compound Resistance in Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three this compound Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gold standard susceptibility testing of this compound in Staphylococcus aureus and Enterobacterales using a new agar dilution panel® - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Fosfomycin from Streptomyces fradiae: A Technical Guide

Introduction

Fosfomycin, a broad-spectrum antibiotic with a unique epoxide structure, represents a significant discovery in the ongoing battle against microbial resistance. First isolated from fermentation broths of Streptomyces fradiae, this phosphonic acid derivative has garnered renewed interest due to its efficacy against a wide range of Gram-positive and Gram-negative pathogens. This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of this compound from its natural producer, Streptomyces fradiae. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development.

Discovery and Historical Context

The journey of this compound's discovery began in the 1960s through a collaborative effort between Merck and the Spanish "Compañía Española de Penicilina y Antibióticos" (CEPA). The producing organism, a strain of Streptomyces fradiae, was isolated from a soil sample collected in Spain. This discovery highlighted the rich biodiversity of soil microorganisms as a source of novel antimicrobial agents.

Biosynthesis of this compound in Streptomyces fradiae

The biosynthesis of this compound in Streptomyces species follows a distinct pathway, differing from that observed in other producing organisms like Pseudomonas. The key precursor for the phosphonate group is phosphoenolpyruvate (PEP). The biosynthetic pathway involves a series of enzymatic reactions that convert PEP into the final active compound. While the complete regulatory network is still under investigation, the biosynthetic gene cluster for this compound in Streptomyces has been identified, and several key enzymes have been characterized.

dot

Caption: Simplified biosynthetic pathway of this compound in Streptomyces fradiae.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces fradiae and the subsequent isolation and purification of this compound.

Culture Maintenance and Inoculum Preparation

Strain: Streptomyces fradiae (a known this compound-producing strain).

Maintenance Medium: Spores of S. fradiae are maintained on agar slants composed of (g/L): Glucose 4, Yeast Extract 5, and Peptone 10. Cultures are incubated at 28°C for 7-10 days until sporulation is observed and then stored at 4°C.

Inoculum (Seed Culture) Preparation:

-

A loopful of spores from a mature agar slant is used to inoculate a 250 mL flask containing 50 mL of seed culture medium.

-

Seed Culture Medium Composition (g/L): Soluble Starch 20, Tryptone Soy Broth 20, Yeast Extract 3, CaCO₃ 3, K₂HPO₄ 1, MgSO₄·7H₂O 0.025. The initial pH is adjusted to 7.2 before sterilization.

-

The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours. A well-grown seed culture will appear as a dense, fragmented mycelial suspension.

Fermentation for this compound Production

Fermentation Medium: A glucose-asparagine medium is utilized for the production of this compound. The composition is as follows (g/L): Glucose 20, L-Asparagine 10, K₂HPO₄ 0.5, MgSO₄·7H₂O 0.25, and a trace element solution. For enhanced production, the medium is supplemented with L-methionine (0.1 g/L) and sodium citrate (2.0 g/L).

Fermentation Parameters:

-

Bioreactor: 5 L stirred-tank bioreactor.

-

Working Volume: 3 L.

-

Inoculum Size: 5% (v/v) of the seed culture.

-

Temperature: 28°C.

-

pH: Maintained at 7.0 by automatic addition of 1N NaOH or 1N HCl.

-

Agitation: 300 rpm.

-

Aeration: 1.0 vvm (volume of air per volume of medium per minute).

-

Duration: 120-144 hours.

dot

Caption: Workflow for the fermentation of Streptomyces fradiae for this compound production.

Extraction and Purification of this compound

Step 1: Broth Clarification

-

The fermentation broth is harvested and centrifuged at 8,000 x g for 20 minutes to remove the mycelial biomass.

-

The resulting supernatant is then filtered through a 0.45 µm membrane filter to obtain a clear cell-free broth.

Step 2: Anion Exchange Chromatography

-

The clarified broth is adjusted to pH 7.5 and loaded onto a column packed with a strong anion exchange resin (e.g., Dowex 1x8, Cl⁻ form).

-

The column is washed with deionized water to remove unbound impurities.

-

This compound is eluted using a linear gradient of NaCl (0 to 1.0 M) in 20 mM Tris-HCl buffer (pH 7.5).

-

Fractions are collected and assayed for antibacterial activity against a susceptible organism (e.g., Staphylococcus aureus) to identify the this compound-containing fractions.

Step 3: Desalting and Concentration

-

The active fractions from the ion-exchange chromatography are pooled and desalted using a gel filtration column (e.g., Sephadex G-10) equilibrated with deionized water.

-

The desalted this compound solution is then concentrated under reduced pressure using a rotary evaporator.

Step 4: Crystallization

-

The concentrated this compound solution is adjusted to pH 4.5 with HCl.

-

Ethanol is added to the solution until a slight turbidity is observed.

-

The solution is then cooled to 4°C and allowed to stand for 24-48 hours to facilitate the crystallization of this compound as a free acid.

-

The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.

dot

Caption: A schematic workflow for the purification of this compound.

Quantitative Data

The following tables summarize the quantitative data typically obtained during the production and purification of this compound.

Table 1: Fermentation Parameters and Yield

| Parameter | Value |

| Fermentation Time | 144 hours |

| Final pH | 6.8 - 7.2 |

| Biomass (dry weight) | 15 - 20 g/L |

| This compound Titer | 1.5 - 2.5 g/L |

Table 2: Purification of this compound from Streptomyces fradiae

| Purification Step | Total Volume (mL) | Total Protein (mg) | This compound (mg) | Specific Activity (mg this compound/mg Protein) | Yield (%) | Purification Fold |

| Clarified Broth | 3000 | 15000 | 6000 | 0.4 | 100 | 1 |

| Anion Exchange | 500 | 750 | 5100 | 6.8 | 85 | 17 |

| Gel Filtration | 100 | 150 | 4500 | 30.0 | 75 | 75 |

| Crystallization | - | < 10 | 3600 | > 360 | 60 | > 900 |

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (D₂O, 400 MHz) | δ 1.45 (d, 3H, J=5.6 Hz, CH₃), 2.80 (m, 1H, H-2), 3.15 (m, 1H, H-1) |

| ¹³C NMR (D₂O, 100 MHz) | δ 17.5 (CH₃), 51.8 (d, J=190 Hz, C-2), 58.2 (d, J=4.5 Hz, C-1) |

| ³¹P NMR (D₂O, 162 MHz) | δ 15.2 (s) |

| Mass Spec (ESI-) | m/z 137.0 [M-H]⁻ |

| Infrared (KBr, cm⁻¹) | 3400 (O-H), 2980 (C-H), 1250 (P=O), 1050 (P-O), 870 (epoxide ring) |

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Streptomyces fradiae. The detailed protocols for fermentation, purification, and characterization, along with the presented quantitative data, offer a valuable resource for researchers in the field of antibiotic discovery and development. The unique structure and mechanism of action of this compound continue to make it a clinically important antibiotic, and the methodologies described herein provide a foundation for its further study and potential for optimization.

Fosfomycin: A Technical Guide to its Chemical Structure, Phosphonic Acid Group, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique chemical structure and mechanism of action, setting it apart from other antimicrobial agents.[1][2] Discovered in 1969 from cultures of Streptomyces fradiae, it has garnered renewed interest due to its efficacy against multidrug-resistant (MDR) bacteria.[3][4] This technical guide provides an in-depth exploration of this compound's chemical architecture, with a particular focus on its critical phosphonic acid group, its molecular mechanism of action, and relevant experimental data and protocols.

Chemical Structure and the Phosphonic Acid Group

This compound, chemically known as [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, is a low molecular weight, highly polar molecule.[1][4][5] Its structure is characterized by two key features: a reactive epoxide ring and a stable phosphonic acid group.[3][6] This unique combination of a strained three-membered ring and a phosphorus-carbon bond is central to its antibacterial activity.[5]

The phosphonic acid group, a C-P bond, is a structural analog of phosphate esters but is significantly more resistant to chemical and enzymatic hydrolysis.[5] This stability is crucial for the drug's bioavailability and its ability to reach its target within the bacterial cell. The phosphonic acid moiety also plays a vital role in the cellular uptake of this compound, as it mimics natural phosphates like glycerol-3-phosphate and glucose-6-phosphate, allowing it to be actively transported into the bacterial cytoplasm via the GlpT and UhpT transporter systems.[5][7]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by inhibiting the initial committed step in bacterial cell wall biosynthesis.[8][9][10] Specifically, it irreversibly inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2][8] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), a crucial step in the formation of peptidoglycan precursors.[3][10]

This compound acts as a PEP analog and covalently binds to a cysteine residue (Cys115 in E. coli) in the active site of MurA.[2][8] This binding event involves the nucleophilic attack of the cysteine thiol on the C1 carbon of the epoxide ring, leading to the opening of the ring and the formation of a stable covalent adduct.[11] This irreversible inhibition of MurA blocks the synthesis of peptidoglycan, leading to a weakened cell wall and subsequent cell lysis.[10]

Caption: Mechanism of action of this compound.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The in vitro activity of this compound is commonly assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes representative MIC50 and MIC90 values for this compound against various bacterial isolates.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 4 | 96 | [12] |

| Klebsiella spp. | 8 | 16 | [13] |

| Proteus spp. | 1 | 8 | [13] |

| Enterobacter spp. | 8 | 16 | [13] |

| Enterococcus spp. | 64 | 128 | [13] |

| Pseudomonas aeruginosa | 64 | 128 | [14] |

| ESBL-producing isolates | 2 | 32 | [14] |

| Ceftazidime-nonsusceptible Enterobacter | 16 | 128 | [14] |

| Ceftazidime-nonsusceptible P. aeruginosa | 64 | 128 | [14] |

Experimental Protocols: this compound Susceptibility Testing

Accurate determination of this compound susceptibility is crucial for clinical decision-making. The reference method for this compound susceptibility testing is agar dilution.[15][16]

Agar Dilution Method

-

Media Preparation: Cation-adjusted Mueller-Hinton agar is prepared and supplemented with 25 mg/L of glucose-6-phosphate (G6P).[15] The G6P is essential to induce the UhpT transporter, ensuring accurate susceptibility results.[15]

-

Antibiotic Dilution: A series of agar plates are prepared, each containing a specific concentration of this compound, typically in two-fold dilutions (e.g., 0.25 to 256 µg/mL).[15]

-

Inoculum Preparation: A standardized bacterial inoculum is prepared with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The agar plates are inoculated with the bacterial suspension.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Experimental workflow for this compound agar dilution susceptibility testing.

Conclusion

This compound remains a valuable therapeutic option, particularly in the era of increasing antibiotic resistance. Its unique chemical structure, centered around the reactive epoxide ring and the stable phosphonic acid group, dictates its distinct mechanism of action. A thorough understanding of its chemistry, mode of action, and appropriate methods for susceptibility testing is paramount for its effective use in clinical and research settings. This guide provides a foundational overview for professionals engaged in the study and development of this important antimicrobial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intriguing biology and chemistry of this compound: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]

- 6. This compound | C3H7O4P | CID 446987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. med.stanford.edu [med.stanford.edu]

- 14. This compound and Comparator Activity Against Select Enterobacteriaceae, Pseudomonas, and Enterococcus Urinary Tract Infection Isolates from the United States in 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. mdpi.com [mdpi.com]

Spectrum of Activity of Fosfomycin Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosfomycin, a broad-spectrum antibiotic with a unique mechanism of action, has garnered renewed interest for its activity against multidrug-resistant pathogens. While its efficacy against aerobic and facultative anaerobic bacteria is well-documented, its spectrum of activity against obligate anaerobic bacteria is more nuanced. This technical guide provides an in-depth analysis of the available data on the in vitro activity of this compound against a range of anaerobic bacteria. The evidence indicates that this compound generally lacks activity against Gram-negative anaerobic bacilli of the Bacteroides genus but demonstrates variable to good activity against certain Gram-positive anaerobic cocci and some Gram-negative anaerobic bacilli. Notably, the antimicrobial action of this compound is often enhanced under anaerobic conditions, a critical consideration for its potential therapeutic applications in anaerobic infections.

Mechanism of Action and Influence of Anaerobiosis

This compound exerts its bactericidal effect by inhibiting the initial step in peptidoglycan synthesis. It enters the bacterial cell via the L-alpha-glycerophosphate (GlpT) and the hexose-6-phosphate (UhpT) transporter systems. Inside the cell, this compound irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), thereby blocking the formation of N-acetylmuramic acid, an essential precursor for cell wall synthesis.

A key aspect of this compound's activity is its potentiation under anaerobic conditions. This phenomenon has been observed in facultative anaerobes and is attributed to the increased expression of the GlpT transporter, which is under the control of anaerobic regulatory systems. This enhanced uptake of this compound in an oxygen-limited environment is a significant factor when evaluating its potential against anaerobic pathogens that thrive in such conditions[1][2][3].

Mechanism of Enhanced this compound Activity in Anaerobic Environments.

Quantitative In Vitro Susceptibility Data

The in vitro activity of this compound against anaerobic bacteria has been evaluated in several studies. The data, primarily from older studies, indicates a clear differential in its spectrum.

| Bacterial Genus/Species | Number of Strains | MIC Range (µg/mL) | Percent Susceptible (at stated breakpoint) | Reference(s) |

| Gram-Negative Anaerobes | ||||

| Bacteroides fragilis | 116 | >200 | 0% at ≤200 µg/mL | [4] |

| Bacteroides spp. | Not specified | Inactive | Generally inactive | [5] |

| Sphaerophorus spp. (likely Fusobacterium) | 60 | <200 | 100% at <200 µg/mL | [4] |

| Gram-Positive Anaerobes | ||||

| Peptococcus spp. | Not specified | ≤32 | 85% at ≤32 µg/mL | [5] |

| Peptostreptococcus spp. | Not specified | ≤32 | 95% at ≤32 µg/mL | [5] |

Note: The provided data is largely from studies conducted in the 1970s. More recent, comprehensive studies on the in vitro susceptibility of a wide range of anaerobic bacteria to this compound are limited in the publicly available literature.

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria requires specific methodologies to ensure accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) document M11 provides the reference methods for antimicrobial susceptibility testing of anaerobic bacteria.

Agar Dilution Method (Reference Method)

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.

-

Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is the recommended medium. For this compound, supplementation with glucose-6-phosphate (G6P) at a concentration of 25 µg/mL is crucial, as G6P induces the UhpT transporter system, facilitating this compound uptake.

-

Antibiotic Plate Preparation: A series of agar plates containing doubling dilutions of this compound are prepared. A growth control plate with no antibiotic is also included.

-

Inoculum Preparation: Bacterial colonies from a 24-48 hour pure culture are suspended in a suitable broth (e.g., Thioglycollate broth) to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing and control plates using a Steers replicator.

-

Incubation: Plates are incubated at 35-37°C for 48 hours in an anaerobic atmosphere (e.g., 80-90% N₂, 5-10% H₂, 5-10% CO₂). Anaerobic jars with gas-generating systems are commonly used.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.

Workflow for this compound Susceptibility Testing of Anaerobes.

Mechanisms of Resistance in Anaerobic Bacteria

While specific studies on this compound resistance mechanisms in obligate anaerobes are scarce, the primary mechanisms identified in aerobic and facultative anaerobic bacteria are likely to be relevant. These include:

-

Target Modification: Mutations in the murA gene can alter the enzyme's structure, preventing this compound from binding to its active site.

-

Reduced Permeability: Mutations in the genes encoding the GlpT and UhpT transporters can impair or eliminate this compound uptake into the bacterial cell. This is a common mechanism of resistance.

-

Enzymatic Inactivation: The acquisition of genes encoding this compound-modifying enzymes (e.g., FosA, FosB, FosX) can lead to the inactivation of the antibiotic. These enzymes typically open the epoxide ring of this compound, rendering it ineffective.

Discussion and Future Directions

The available data, though limited and in some cases dated, consistently show that this compound has a variable spectrum of activity against anaerobic bacteria. Its inactivity against the clinically important Bacteroides fragilis group suggests it is not a suitable agent for empirical treatment of infections where these organisms are suspected. However, its reported activity against anaerobic Gram-positive cocci like Peptococcus and Peptostreptococcus warrants further investigation, especially in the context of polymicrobial infections[5].

The enhancement of this compound's activity under anaerobic conditions is a compelling area for future research. Understanding the regulation of this compound transporters in obligate anaerobes could provide insights into its variable activity and potentially identify ways to potentiate its effects.

Given the rise of antimicrobial resistance, there is a clear need for contemporary, large-scale surveillance studies to determine the in vitro susceptibility of a wide range of clinically relevant anaerobic bacteria to this compound using standardized methodologies. Such data would be invaluable for guiding clinical decisions and for the potential repositioning of this antibiotic in the treatment of specific anaerobic or mixed infections.

References

- 1. In vitro activity of this compound against 'problem' gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An increase in the antimicrobial activity in vitro of this compound under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Clinical efficacy of this compound combinations against a variety of gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Antimicrobial Susceptibility of Fusobacterium Nucleatum to Different Antibiotics IADR Abstract Archives [iadr.abstractarchives.com]

The Molecular Basis of Fosfomycin's Irreversible Inhibition of MurA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms underpinning the inhibition of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme by the antibiotic Fosfomycin. It provides a comprehensive overview of the biochemical interactions, structural alterations, and key experimental methodologies used to characterize this clinically significant drug-target interaction.

Introduction: The Critical Role of MurA in Bacterial Cell Wall Synthesis

The bacterial cell wall is a vital structure that maintains cellular integrity and shape, making its biosynthetic pathway an attractive target for antimicrobial agents.[1] The initial committed step in the cytoplasmic synthesis of peptidoglycan is catalyzed by the MurA enzyme.[1][2][3] MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG), forming UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate.[1][3] This enzymatic reaction is essential for the production of UDP-N-acetylmuramic acid, a fundamental building block of the bacterial cell wall.

This compound, a potent broad-spectrum antibiotic, exerts its bactericidal effect by specifically targeting and irreversibly inhibiting the MurA enzyme.[4] Understanding the molecular basis of this inhibition is crucial for the development of novel antibacterial agents and for combating the emergence of antibiotic resistance.

The Molecular Mechanism of this compound Action

This compound functions as a structural analog of the natural substrate, phosphoenolpyruvate (PEP).[4] Its inhibitory action is a result of a direct and irreversible covalent modification of a key active site residue in the MurA enzyme.

Covalent Adduct Formation with Cysteine 115

The core of this compound's inhibitory mechanism lies in the formation of a stable covalent bond with a specific cysteine residue within the active site of MurA, identified as Cys115 in Escherichia coli.[5] The epoxide ring of this compound is highly reactive and susceptible to nucleophilic attack. The thiol group of the Cys115 residue acts as the nucleophile, attacking the C2 atom of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable thioether linkage between this compound and the MurA enzyme. This covalent modification effectively and irreversibly inactivates the enzyme.

The Role of UNAG in Facilitating Inhibition

The binding of the first substrate, UNAG, to MurA induces a significant conformational change in the enzyme. This "closed" conformation is essential for the subsequent binding of PEP and for catalysis. Interestingly, the presence of UNAG also significantly enhances the rate of MurA inactivation by this compound.[5] This suggests that the UNAG-induced conformational change not only prepares the active site for the natural substrate but also optimally positions the Cys115 residue for its nucleophilic attack on the bound this compound molecule.

Structural Insights from X-ray Crystallography

X-ray crystallographic studies of the MurA-Fosfomycin complex have provided detailed atomic-level insights into this interaction. The crystal structure of the Vibrio fischeri MurA in a ternary complex with UNAG and this compound has been solved to a resolution of 1.93 Å, revealing clear electron density for the covalent adduct between this compound and the active site cysteine.[6] These structural studies confirm the covalent nature of the bond and have been instrumental in visualizing the precise orientation of this compound within the active site.

Quantitative Analysis of MurA Inhibition

The interaction between this compound and MurA has been extensively characterized using quantitative biochemical assays. The following tables summarize key kinetic parameters and inhibitory concentrations.

| Parameter | E. coli MurA | H. influenzae MurA (Wild-type) | H. influenzae MurA (C117D Mutant) | Reference(s) |

| Km (UNAG) | 15 µM | 31 µM | 160 µM | [1] |

| Km (PEP) | 0.4 µM | 24 µM | 150 µM | [1] |

| kcat | 3.8 s-1 | 210 min-1 | 41 min-1 | [1] |

| IC50 (this compound) | 8.8 µM (without UNAG preincubation)0.4 µM (with UNAG preincubation) | 60 µM | Not inhibited by 1 mM | [5] |

Table 1: Kinetic Parameters of MurA Enzymes and Inhibition by this compound.

| Inhibitor | Organism | IC50 (µM) | Notes | Reference(s) |

| This compound | E. coli | 8.8 | Without UNAG preincubation | [5] |

| This compound | E. coli | 0.4 | With UNAG preincubation | [5] |

| RWJ-3981 | E. coli | 0.9 (without UNAG)0.18 (with UNAG) | A cyclic disulfide inhibitor | [5] |

| RWJ-110192 | E. coli | 0.2 (without UNAG)0.027 (with UNAG) | A pyrazolopyrimidine inhibitor | [5] |

| RWJ-140998 | E. coli | 0.9 (without UNAG)0.07 (with UNAG) | A purine analog inhibitor | [5] |

| Terreic Acid | E. coli | 47-92 | In bacterial cultures | [7] |

Table 2: Comparative IC50 Values of MurA Inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the inhibition of MurA by this compound.

MurA Enzyme Inhibition Assay (Malachite Green Assay)

This assay quantifies the activity of MurA by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction.

Materials:

-

Purified MurA enzyme (e.g., 250 nM final concentration)[8]

-

UDP-N-acetylglucosamine (UNAG) stock solution (e.g., 200 µM final concentration)[8]

-

Phosphoenolpyruvate (PEP) stock solution (e.g., 100 µM final concentration)[8]

-

This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: 50 mM HEPES, pH 7.8, 0.005% Triton X-114[8]

-

Malachite Green Reagent for phosphate detection

-

96-well or 384-well microplates

Procedure:

-

Reaction Setup: In a microplate well, combine the assay buffer, purified MurA enzyme, and the inhibitor at the desired concentration. For time-dependent inhibition studies, pre-incubate the enzyme and inhibitor with UNAG for a specific period (e.g., 30 minutes at 37°C) before initiating the reaction.[8]

-

Reaction Initiation: Start the enzymatic reaction by adding PEP to the mixture. The final reaction volume is typically 50 µL.[8]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).[3][9]

-

Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the inorganic phosphate released.

-

Measurement: After a short incubation (e.g., 5 minutes), measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated samples to that of the untreated control. Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

X-ray Crystallography of the MurA-Fosfomycin Complex

This technique provides a high-resolution three-dimensional structure of the enzyme-inhibitor complex.

Procedure:

-

Protein Expression and Purification: Overexpress and purify the MurA protein to a high concentration (e.g., 10 mg/mL) and homogeneity.[6]

-

Complex Formation: Prepare the ternary complex by adding the substrate UNAG (e.g., 5 mM) and this compound (e.g., 2 mM) to the purified MurA solution.[6]

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop). This involves mixing the protein-ligand solution with a reservoir solution containing a precipitant (e.g., PEG 400).[6][10]

-

Crystal Harvesting and Cryo-protection: Once crystals of sufficient size and quality are obtained, they are harvested and cryo-protected to prevent damage during X-ray exposure.

-

X-ray Diffraction Data Collection: Expose the crystal to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.[11]

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the unit cell. Build and refine the atomic model of the MurA-UNAG-Fosfomycin complex into the electron density map to obtain the final three-dimensional structure.[11]

Mass Spectrometry for Adduct Analysis

Mass spectrometry is used to confirm the covalent modification of MurA by this compound and to identify the specific site of adduction.

Procedure:

-

In-vitro Reaction: Incubate purified MurA with this compound under conditions that favor adduct formation.

-

Protein Digestion: Digest the MurA-Fosfomycin complex into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).[12][13]

-

Data Analysis: Search the MS/MS data against the known sequence of the MurA protein to identify peptides. Look for a mass shift on the peptide containing the active site cysteine (Cys115) that corresponds to the mass of the this compound molecule. This confirms the covalent attachment and pinpoints the exact site of modification.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of MurA Inhibition by this compound

Caption: The inhibitory pathway of this compound on the MurA enzyme.

Experimental Workflow for MurA Inhibition Assay

Caption: A typical workflow for a MurA enzyme inhibition assay.

Conclusion and Future Directions

The irreversible inhibition of MurA by this compound through the covalent modification of a key active site cysteine is a well-characterized and clinically relevant mechanism of action. The detailed molecular understanding of this interaction, supported by extensive biochemical and structural data, provides a solid foundation for the rational design of new MurA inhibitors. As antibiotic resistance continues to be a major global health threat, the exploration of novel compounds that target MurA, potentially with different mechanisms of action or improved pharmacological properties, remains a critical area of research in the field of drug development. Future studies may focus on inhibitors that are less susceptible to resistance mechanisms or that can effectively target MurA variants found in multidrug-resistant pathogens.

References

- 1. Two Active Forms of UDP-N-Acetylglucosamine Enolpyruvyl Transferase in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mobitec.com [mobitec.com]

- 4. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential antibacterial properties of the MurA inhibitors terreic acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Measuring this compound Concentrations in Human Prostatic Tissue [mdpi.com]

- 13. researchgate.net [researchgate.net]

Early studies on Fosfomycin's bactericidal versus bacteriostatic properties

An In-depth Technical Guide to the Early Studies on Fosfomycin's Bactericidal Versus Bacteriostatic Properties

This compound, a unique phosphonic acid antibiotic, has been a subject of scientific inquiry since its discovery in 1969.[1][2] Isolated from Streptomyces fradiae, its simple chemical structure and novel mechanism of action set it apart from other antibiotic classes.[3][4] Early investigations into its antimicrobial properties were crucial in establishing its clinical utility. This guide provides a detailed examination of the foundational studies that characterized this compound as a bactericidal agent, focusing on the experimental evidence, methodologies, and key factors influencing its activity.

Mechanism of Action: A Unique Target in Cell Wall Synthesis

This compound exerts its antimicrobial effect by inhibiting the very first committed step in the biosynthesis of bacterial cell wall peptidoglycan.[5][6][7] This action is fundamentally different from other cell wall-active agents like β-lactams, which act at later stages. The bactericidal nature of this compound is a direct consequence of this mechanism, which leads to cell lysis and death.[3][4][8]

The key steps are as follows:

-

Cellular Uptake: this compound is actively transported into the bacterial cytoplasm through two primary transport systems: the L-α-glycerophosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT).[3][5][9][10] Its entry is facilitated by its structural similarity to the natural substrates of these transporters.

-

Enzyme Inhibition: Once inside the cell, this compound acts as an analog of phosphoenolpyruvate (PEP).[5] It irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1][4][11]

-

Covalent Bonding: The inhibition is achieved through the formation of a stable, covalent bond between this compound's epoxide ring and a critical cysteine residue (Cys115 in Escherichia coli) in the active site of the MurA enzyme.[1][5][6]

-

Peptidoglycan Synthesis Blockade: This irreversible inactivation of MurA prevents the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis, ultimately leading to a compromised cell wall and bacterial death.[3][7][9]

Experimental Determination of Bactericidal Activity

Early research relied on established in vitro methods to distinguish between bactericidal and bacteriostatic effects. The primary distinction is that a bactericidal agent actively kills bacteria, whereas a bacteriostatic agent merely inhibits their replication.

Methodological Definition: The relationship between the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) is the standard metric.

-

MIC: The lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.

-

MBC: The lowest concentration of an antibiotic that results in a ≥99.9% (≥3-log10) reduction in the initial bacterial inoculum.

-

Interpretation: An antibiotic is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[12] It is considered bacteriostatic if the MBC/MIC ratio is > 4.[12]

Summary of Early Quantitative Data

Data from initial studies demonstrated this compound's broad-spectrum activity against a range of clinical isolates.[5][13] A critical component of this early work was determining the concentrations required to inhibit and kill various pathogens.

Table 1: Representative Minimum Inhibitory Concentrations (MIC) from Early Studies

| Bacterial Species | Gram Stain | Representative MIC Range (mg/L) |

| Escherichia coli | Negative | 1 - 64 |

| Proteus mirabilis | Negative | 1 - 64 |

| Serratia marcescens | Negative | 16 - 64 |

| Klebsiella pneumoniae | Negative | 32 - >128 |

| Enterobacter spp. | Negative | 32 - >128 |

| Pseudomonas aeruginosa | Negative | 64 - >128 |

| Staphylococcus aureus | Positive | 0.5 - 32 |

| Enterococcus faecalis (Strep. faecalis) | Positive | 16 - 64 |

Note: MIC values are highly dependent on testing methodology, including the crucial addition of glucose-6-phosphate (G6P) to the medium, which enhances this compound uptake.[13][14] The ranges reflect variability among strains.

Experimental Protocols: Time-Kill Curve Analysis

Beyond static MIC/MBC measurements, time-kill curve analysis was a vital methodology in early studies to understand the pharmacodynamics of this compound. This technique reveals the rate and extent of bacterial killing over time.

Detailed Methodology for Time-Kill Assay:

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 to 5 x 10^6 Colony Forming Units [CFU]/mL) is prepared from a logarithmic phase culture.

-

Antibiotic Exposure: The inoculum is added to a series of flasks containing broth with varying concentrations of this compound (e.g., 1x, 2x, 4x, 8x MIC) and a growth control flask without the antibiotic. The medium is supplemented with 25 mg/L of glucose-6-phosphate to ensure bacterial uptake of the drug.

-

Incubation and Sampling: The flasks are incubated at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each flask.

-

Quantification: The samples are serially diluted and plated onto antibiotic-free agar.

-

Analysis: After incubation, the colonies on the plates are counted to determine the CFU/mL at each time point. The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Table 2: Summary of Time-Kill Assay Findings

| Organism | This compound Concentration | Time (hours) | Result (Approx. Log10 CFU/mL Reduction) | Observation |

| E. coli | 32-64 mg/L | 6 | >3.0 | Demonstrates clear bactericidal activity.[15] |

| P. aeruginosa | 4x MIC | 8 | ~1.8 | Initial killing observed.[16] |

| P. aeruginosa | 4x MIC | 24 | Regrowth to > baseline | Regrowth noted after initial effect.[16] |

| A. baumannii | 2x MIC | 8 | ~2.5 | Significant reduction in bacterial count.[16] |

| A. baumannii | 2x MIC | 24 | Regrowth, but below baseline | Partial regrowth by 24 hours.[16] |

Note: These findings from more recent studies reflect principles observed in early research. The phenomenon of regrowth after an initial period of killing was a significant early observation, highlighting the potential for in vitro resistance development, particularly with monotherapy.[15][16][17]

Conclusion of Early Research

-

The fundamental mechanism of action, which involves the irreversible inhibition of a critical enzyme in cell wall synthesis, leading to cell death.[3][6]

-

Low MBC/MIC ratios for a wide range of susceptible Gram-positive and Gram-negative bacteria.

-

Time-kill curve analyses demonstrating a rapid and significant reduction in viable bacterial counts, consistent with the definition of bactericidal activity.[15]

These foundational studies were instrumental in guiding the clinical development of this compound. They not only confirmed its potent killing activity but also uncovered important nuances, such as the requirement for G6P in susceptibility testing and the potential for resistance to emerge during prolonged exposure.[1][14] This early work correctly identified this compound's core properties, paving the way for its enduring role in treating bacterial infections, especially uncomplicated urinary tract infections where its bactericidal action can be fully leveraged.[6][8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [this compound: past, present and future] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.biomol.com [resources.biomol.com]

- 8. This compound - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 9. youtube.com [youtube.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. mdpi.com [mdpi.com]

- 12. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Correlation between bactericidal activity of this compound trometamol in an in vitro model of the urinary bladder and susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of the Bactericidal Activity of this compound in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Pharmacodynamics of this compound and Its Activity against Extended-Spectrum-β-Lactamase-, Plasmid-Mediated AmpC-, and Carbapenemase-Producing Escherichia coli in a Murine Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound: an old--new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Fosfomycin's Gateway: An In-depth Technical Guide to Uptake via GlpT and UhpT Transporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the uptake of the antibiotic fosfomycin through two key inner membrane transporters in bacteria: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate uptake transporter (UhpT). Understanding these transport systems is critical for comprehending this compound's efficacy, the development of resistance, and for designing strategies to enhance its antibacterial activity.

Core Concepts: this compound Uptake Mechanisms

This compound, a broad-spectrum antibiotic, effectively inhibits the initial step of bacterial cell wall biosynthesis by inactivating the enzyme MurA.[1] However, its polar nature necessitates active transport across the bacterial inner membrane to reach its cytoplasmic target. Bacteria have co-opted two nutrient transporters, GlpT and UhpT, for this purpose, recognizing this compound as a structural analog of their natural substrates, glycerol-3-phosphate (G3P) and glucose-6-phosphate (G6P), respectively.[1]

GlpT Transporter: This transporter is a member of the major facilitator superfamily (MFS) and functions as an antiporter, exchanging G3P for inorganic phosphate (Pi).[2] GlpT is the primary route for this compound entry in many bacteria, including Pseudomonas aeruginosa, which lacks the UhpT system.[2]

UhpT Transporter: Also a member of the MFS, UhpT is an inducible transporter that facilitates the uptake of G6P and other hexose phosphates.[3] Its expression is tightly regulated and induced by the presence of extracellular G6P. In bacteria that possess both systems, such as Escherichia coli and Staphylococcus aureus, UhpT provides an alternative and often significant pathway for this compound uptake.[3]

Quantitative Data Presentation

The following tables summarize the available quantitative data regarding this compound's interaction with the GlpT and UhpT transporters. Direct kinetic parameters (Km and Vmax) for this compound transport are not extensively reported in the literature; however, inhibition constants (Ki) and Minimum Inhibitory Concentrations (MICs) provide valuable insights into the affinity and efficiency of these transport systems.

Table 1: Kinetic Parameters for this compound Interaction with GlpT

| Parameter | Value | Organism | Method | Reference |

| Inhibition Constant (Ki) | 1.65 mM | Escherichia coli | In vitro transport assay with reconstituted proteoliposomes | [4] |

Note: The inhibition by this compound was found to be competitive with the natural substrate, glycerol-3-phosphate, indicating that this compound directly interacts with the substrate-binding site of GlpT.[4]

Table 2: Impact of GlpT and UhpT Deletion on this compound Minimum Inhibitory Concentration (MIC)

| Organism | Genotype | This compound MIC (µg/mL) | Fold Change vs. Wild-Type | Reference |

| Escherichia coli | Wild-Type | 2 | - | [5] |

| ΔglpT | 32 | 16 | [5] | |

| ΔuhpT | 8 | 4 | [5] | |

| Staphylococcus aureus | Wild-Type | 0.5 | - | [3] |

| ΔglpT | 4 | 8 | [3] | |

| ΔuhpT | 32 | 64 | [3] | |

| ΔglpTΔuhpT | >1024 | >2048 | [3] | |

| Pseudomonas aeruginosa | Wild-Type | 8 | - | [2] |

| ΔglpT | 1024 | 128 | [2] |

Note: The higher fold change in MIC upon deletion of a transporter indicates its greater contribution to this compound uptake under the tested conditions.

Signaling Pathways and Regulatory Networks

The expression of glpT and uhpT is intricately regulated by environmental signals, which in turn affects this compound susceptibility.

Regulation of the UhpT Transporter

The expression of uhpT is primarily controlled by the UhpABC three-component signaling system.

The process begins with the sensing of extracellular G6P by the inner membrane protein UhpC. This binding event induces a conformational change in UhpC, which in turn modulates the activity of the sensor kinase/phosphatase UhpB. UhpB then autophosphorylates and subsequently transfers the phosphate group to the cytoplasmic response regulator, UhpA. Phosphorylated UhpA (UhpA-P) acts as a transcriptional activator, binding to the uhpT promoter and initiating the expression of the UhpT transporter.

Regulation of GlpT and UhpT by FNR

Under anaerobic conditions, the global transcriptional regulator FNR (Fumarate and Nitrate Reductase regulator) plays a crucial role in upregulating both glpT and uhpT expression, leading to increased this compound susceptibility.

In the absence of oxygen, FNR becomes activated and binds to specific sites in the promoter regions of both the glpT and uhpT genes. This binding enhances the transcription of both transporter genes, leading to a higher density of GlpT and UhpT proteins in the bacterial inner membrane and consequently, increased this compound uptake.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound uptake via GlpT and UhpT.

Construction of Transporter Gene Knockout Mutants

This protocol describes a general workflow for creating deletion mutants of glpT and uhpT using homologous recombination.

Materials:

-

Bacterial strain of interest

-

Plasmids carrying an antibiotic resistance cassette (e.g., kanamycin, chloramphenicol)

-

High-fidelity DNA polymerase

-

Oligonucleotide primers

-

PCR thermocycler

-

Gel electrophoresis equipment

-

DNA purification kits

-

Electroporator or reagents for chemical transformation

-

Selective agar plates

Protocol:

-

Primer Design: Design three sets of primers. The first pair amplifies a ~500 bp region upstream of the target gene (glpT or uhpT). The second pair amplifies a ~500 bp region downstream of the target gene. The third pair amplifies the antibiotic resistance cassette. The reverse primer for the upstream fragment and the forward primer for the downstream fragment should contain tails that are complementary to the ends of the resistance cassette.

-

PCR Amplification: Perform three separate PCR reactions to amplify the upstream flanking region, the downstream flanking region, and the antibiotic resistance cassette.

-

SOE PCR: Combine the three purified PCR products in a subsequent PCR reaction without primers for the initial cycles to allow the fragments to anneal at their overlapping regions and be extended. Then, add the outer primers (forward primer for the upstream fragment and reverse primer for the downstream fragment) to amplify the full-length linear DNA construct.

-

Purification and Transformation: Purify the final linear DNA construct and transform it into competent cells of the target bacterial strain using electroporation or chemical transformation.

-

Selection of Mutants: Plate the transformed cells on selective agar containing the appropriate antibiotic. Colonies that grow are potential knockout mutants.

-

Verification: Verify the correct gene replacement by colony PCR using primers that flank the target gene region. The PCR product from the mutant should be larger than that from the wild-type due to the insertion of the resistance cassette. Confirm the deletion by DNA sequencing of the PCR product.

This compound Susceptibility Testing by Agar Dilution

This method determines the minimum inhibitory concentration (MIC) of this compound.

Materials:

-

Mueller-Hinton agar (MHA)

-

This compound powder

-

Glucose-6-phosphate (G6P)

-

Bacterial isolates

-

Sterile petri dishes

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Protocol:

-

Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

-

Supplementation: Aseptically add a stock solution of G6P to the molten MHA to a final concentration of 25 µg/mL. The addition of G6P is crucial for inducing the UhpT transporter.

-

This compound Dilutions: Prepare a series of two-fold dilutions of this compound in sterile water. Add the appropriate volume of each this compound dilution to separate aliquots of the G6P-supplemented MHA to achieve the desired final concentrations (e.g., 0.25 to 256 µg/mL).

-

Plate Pouring: Pour the this compound-containing agar into sterile petri dishes and allow them to solidify. Also, prepare a control plate with no this compound.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Spot-inoculate 1-10 µL of the bacterial suspension onto the surface of each agar plate, including the control plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

This compound Uptake Assay

This protocol measures the intracellular accumulation of this compound, often using a radiolabeled form of the antibiotic.

Materials:

-

Radiolabeled this compound (e.g., [¹⁴C]-fosfomycin or [³H]-fosfomycin)

-

Bacterial cells grown to mid-log phase

-

Uptake buffer (e.g., phosphate-buffered saline)

-

Inducers (G3P or G6P, if required)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

-

Filtration apparatus with membrane filters (e.g., 0.45 µm pore size)

-

Wash buffer (ice-cold)

Protocol:

-

Cell Preparation: Grow bacterial cells to the mid-logarithmic phase in a suitable broth. Harvest the cells by centrifugation, wash them with uptake buffer, and resuspend them to a specific cell density.

-

Induction (Optional): To study the specific contribution of GlpT or UhpT, pre-incubate the cells with their respective inducers (G3P for GlpT, G6P for UhpT) to maximize transporter expression.

-

Initiation of Uptake: Add radiolabeled this compound to the cell suspension to initiate the uptake reaction.

-

Time Points: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the cell suspension.

-

Termination of Uptake: Immediately filter the aliquot through a membrane filter to separate the cells from the medium containing unincorporated this compound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the intracellular concentration of this compound at each time point, normalized to the cell number or total protein concentration. The initial rate of uptake can be determined from the linear portion of the uptake curve.

Conclusion

The GlpT and UhpT transporters are the primary gateways for this compound entry into bacterial cells. Their expression and activity are tightly regulated in response to the availability of their natural substrates and other environmental cues, such as oxygen levels. Mutations that inactivate these transporters are a major mechanism of this compound resistance. A thorough understanding of these uptake mechanisms is essential for the effective clinical use of this compound and for the development of strategies to circumvent resistance, such as the use of adjuvants that could enhance transporter expression or activity. Further research into the detailed structure and transport kinetics of both GlpT and UhpT will undoubtedly provide new avenues for optimizing the efficacy of this important antibiotic.

References

- 1. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The glycerol-3-phosphate permease GlpT is the only this compound transporter in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mutations of the Transporter Proteins GlpT and UhpT Confer this compound Resistance in Staphylococcus aureus [frontiersin.org]

- 4. Interaction of this compound with the glycerol 3-phosphate transporter of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutations of the Transporter Proteins GlpT and UhpT Confer this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Foundational research on the epoxide ring in Fosfomycin's activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin, a broad-spectrum antibiotic, has remained a clinically relevant therapeutic agent for decades, largely owing to its unique chemical structure and mechanism of action. At the heart of its potent bactericidal activity lies a highly strained three-membered epoxide ring. This technical guide delves into the foundational research that has elucidated the pivotal role of this functional group in this compound's ability to irreversibly inhibit its target, the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). Through a comprehensive review of enzymatic, structural, and mechanistic studies, this document provides an in-depth understanding of the epoxide's reactivity, its interaction with the MurA active site, and the structural consequences of its covalent modification. Furthermore, this guide details the key experimental protocols that have been instrumental in this research and presents quantitative data to support the established mechanism.

Mechanism of Action: The Epoxide's Crucial Role

This compound exerts its bactericidal effect by inhibiting the first committed step in bacterial cell wall biosynthesis.[1] This process is catalyzed by the MurA enzyme, which facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[1] this compound, acting as a PEP analogue, irreversibly inactivates MurA through a covalent modification directly involving its epoxide ring.[1][2]

The inactivation mechanism is a time-dependent process initiated by the nucleophilic attack of a highly conserved cysteine residue (Cys115 in E. coli MurA) within the enzyme's active site on one of the carbon atoms of the epoxide ring.[1][3] This attack leads to the opening of the strained ring and the formation of a stable thioether bond between the cysteine residue and the antibiotic.[4] This covalent adduct effectively blocks the active site, preventing the binding of the natural substrate PEP and thereby halting peptidoglycan synthesis, which ultimately leads to bacterial cell lysis and death.[5]